4-iodo-1H-indole

Übersicht

Beschreibung

4-Iodo-1H-indole is an organic compound that belongs to the indole family, characterized by the presence of an iodine atom at the fourth position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1H-indole can be achieved through several methods. One common approach involves the iodination of indole using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction typically takes place in an acidic medium, such as acetic acid, to facilitate the electrophilic substitution at the fourth position of the indole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the iodine atom onto the indole ring. This method offers high yields and selectivity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds and Grignard reagents.

Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-amino-1H-indole.

Common Reagents and Conditions:

Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: Indole-2,3-dione derivatives.

Reduction: 4-Amino-1H-indole.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Iodo-1H-indole serves as a crucial scaffold in drug development, particularly in the synthesis of compounds with therapeutic potential. Its structural properties allow for modifications that enhance biological activity against various diseases.

Anticancer Activity

Research highlights the potential of indole derivatives, including this compound, in targeting cancer cells. Indoles have been recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, studies have shown that compounds derived from indole skeletons exhibit significant cytotoxic effects against lung cancer cells, positioning them as promising candidates for anticancer therapies .

Anti-inflammatory and Analgesic Effects

Indole derivatives have also been explored for their anti-inflammatory properties. This compound has been linked to the modulation of inflammatory pathways, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to interact with cannabinoid receptors suggests a role in pain relief comparable to established analgesics .

Agrochemical Applications

The compound has demonstrated notable efficacy as a biocide, particularly in controlling plant-parasitic nematodes and insects.

Nematicidal Activity

Recent studies indicate that this compound exhibits potent nematicidal activity against species such as Bursaphelenchus xylophilus (pinewood nematode) and Meloidogyne incognita (root-knot nematode). The compound induces cell death through mechanisms like methuosis, characterized by giant vacuole formation within the nematodes .

Table 1: Efficacy of this compound Against Nematodes

| Nematode Species | LC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Bursaphelenchus xylophilus | 13.1 | Methuosis |

| Meloidogyne incognita | 4.0 | Induction of giant vacuoles |

Insecticidal Properties

In addition to its nematicidal properties, this compound has shown insecticidal effects against pests like Tenebrio molitor (mealworm beetle). The compound's effectiveness at lower concentrations makes it an attractive candidate for developing environmentally friendly insecticides .

Synthetic Applications

The versatility of this compound extends to its role as an intermediate in organic synthesis.

Cross-Coupling Reactions

This compound is utilized in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex indole derivatives. These reactions are pivotal in generating compounds with enhanced pharmacological profiles .

Case Studies and Research Findings

Several studies underscore the significance of this compound in various applications:

- A study published in Nature demonstrated its potential as a biocide against nematodes and insects, highlighting its mechanism of inducing cell death through unique pathways .

- Research on indole derivatives indicated their broad spectrum of biological activities, including antiviral and antimicrobial properties, which are crucial for developing new therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-iodo-1H-indole and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives are known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-1H-indole: Similar to 4-iodo-1H-indole but with a bromine atom instead of iodine. It exhibits similar reactivity but may differ in terms of biological activity and selectivity.

4-Chloro-1H-indole: Contains a chlorine atom at the fourth position. It is less reactive compared to the iodine derivative but still useful in various synthetic applications.

4-Fluoro-1H-indole: Features a fluorine atom at the fourth position. It is often used in medicinal chemistry due to the unique properties imparted by the fluorine atom.

Uniqueness of this compound: The presence of the iodine atom in this compound imparts unique reactivity and selectivity, making it a valuable intermediate in organic synthesis. Its larger atomic size and higher reactivity compared to other halogens allow for specific transformations that are not easily achievable with other halogenated indoles.

Biologische Aktivität

4-Iodo-1H-indole is a halogenated derivative of indole, a bicyclic structure that is a fundamental component in many biologically active compounds. This article delves into the biological activities associated with this compound, summarizing its pharmacological properties, synthesis, and potential therapeutic applications supported by diverse research findings.

Chemical Structure and Synthesis

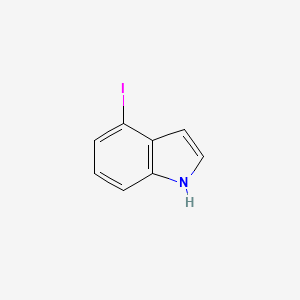

This compound has the following chemical structure:

The synthesis of this compound can be achieved through various methods, including electrophilic substitution reactions on indole or via halogenation of substituted indoles. The introduction of iodine at the 4-position enhances the compound's reactivity and biological profile.

Biological Activities

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following sections outline its key pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated that derivatives of indole, including this compound, showed IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HT-29 (Colon Cancer) | 6.8 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable study found that it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Antioxidant Properties

The compound's antioxidant capabilities have been demonstrated through various assays measuring its ability to scavenge free radicals. Research indicates that this compound can reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage associated with chronic diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound can interact with various receptors, modulating signaling pathways critical for cell growth and apoptosis.

- Free Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals effectively.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study conducted on mice models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.

- In another clinical trial involving patients with chronic bacterial infections, treatment with formulations containing this compound led to improved outcomes and reduced infection rates .

Eigenschaften

IUPAC Name |

4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRDITINKCASST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.